N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the pyridine moiety: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Formation of the carboxamide group: This can be done by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Benzodioxole derivatives: Such as piperonyl butoxide, used as a pesticide synergist.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H15N3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15N3O3/c26-22(24-15-7-8-20-21(10-15)28-13-27-20)17-11-19(14-4-3-9-23-12-14)25-18-6-2-1-5-16(17)18/h1-12H,13H2,(H,24,26) |
InChI Key |
JHWWZZJIPVUNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
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